molecular formula C13H19NO B1642718 cis-2-((Benzylamino)methyl)cyclopentanol

cis-2-((Benzylamino)methyl)cyclopentanol

Cat. No.: B1642718
M. Wt: 205.3 g/mol
InChI Key: XEFKGMPALYXZAW-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-((Benzylamino)methyl)cyclopentanol is a chiral organic compound featuring a cyclopentanol backbone substituted with a benzylamino-methyl group in the cis configuration. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

(1R,2R)-2-[(benzylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(13)10-14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1

InChI Key

XEFKGMPALYXZAW-CHWSQXEVSA-N

SMILES

C1CC(C(C1)O)CNCC2=CC=CC=C2

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)CNCC2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)O)CNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between cis-2-((Benzylamino)methyl)cyclopentanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
This compound C₁₃H₁₉NO 205.30 Cyclopentanol, benzylamino, methyl Not reported Hypothesized moderate polarity
(-)-cis-2-Benzylaminocyclohexanemethanol C₁₄H₂₁NO 219.33 Cyclohexanol, benzylamino 67–69 Chiral resolution agent
cis-ethyl 2-(benzylamino)cyclopentanecarboxylate C₁₅H₂₁NO₂ 247.33 Cyclopentane, ester, benzylamino Not reported Higher lipophilicity (XLogP3 = 3)
(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE C₇H₁₆ClNO 165.66 Cyclopentanol, amine, methyl, HCl Not reported Enhanced water solubility (salt form)

Key Observations :

  • Functional Groups: The ester group in cis-ethyl 2-(benzylamino)cyclopentanecarboxylate increases lipophilicity, which may enhance blood-brain barrier permeability relative to the hydroxymethyl group in the target compound .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for drug bioavailability.

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